

N-Isopropylbenzamide (CAS 5440-69-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data and information from structurally related compounds to provide a comprehensive overview of **N-Isopropylbenzamide**. Direct experimental data for this specific compound is limited in some areas. The information is intended for research and informational purposes only.

Core Properties and Identifiers

N-Isopropylbenzamide, with CAS number 5440-69-7, is a chemical compound belonging to the benzamide class. Its core structure consists of a benzoyl group attached to the nitrogen of an isopropylamine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Isopropylbenzamide**.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO	[1] [2] [3] [4] [5] [6]
Molecular Weight	163.22 g/mol	[1] [3] [4]
Monoisotopic Mass	163.2163 g/mol	[4] [5]
Melting Point	88-89 °C	[1]
Boiling Point	86-88 °C @ 4 Torr; 320.2 °C at 760 mmHg	[1] [5]
Density	1 g/cm ³	[5]
Refractive Index	1.513	[5]
Flash Point	187.3 °C	[5]
Vapour Pressure	0.000323 mmHg at 25°C	[5]
LogP (Octanol/Water Partition Coefficient)	1.8248	[3]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[3]
Solubility	Predicted to have low water solubility but soluble in organic solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide. [7]	[7]
Appearance	White to light yellow powder or crystal.	

Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
IUPAC Name	N-propan-2-ylbenzamide	[6]
Synonyms	Benzamide, N-(1-methylethyl)-; N-Benzoylisopropylamine	[1][5][6]
Canonical SMILES	CC(C)NC(=O)C1=CC=CC=C1	[1][3]
InChI	InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)	[1][4][5]
InChIKey	INOVPKZAEASFME- UHFFFAOYSA-N	[1][4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **N-Isopropylbenzamide**.

NMR Spectroscopy

- ^1H NMR: Expected signals would include aromatic protons, a methine proton for the isopropyl group, and methyl protons.[8]
- ^{13}C NMR: Characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group are expected.[8] A study reported the following chemical shifts (CDCl_3 , 75 MHz): $\delta = 166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1$.[8]

Infrared (IR) Spectroscopy

Expected characteristic absorptions include N-H stretching, C=O (amide I) stretching, and C-N stretching, as well as aromatic C=C stretching in the $1600\text{-}1450\text{ cm}^{-1}$ region.[7]

Mass Spectrometry

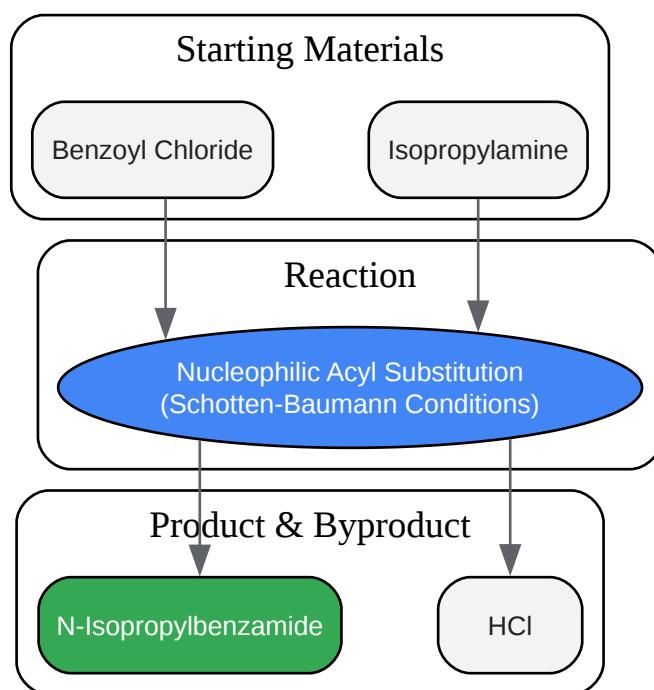
The fragmentation pattern in mass spectrometry would likely involve cleavage of the amide bond, leading to fragments such as the benzoyl cation and the isopropylaminyl cation.[7]

Synthesis and Reactivity

N-Isopropylbenzamide can be synthesized through several standard organic chemistry reactions.

Synthesis Workflow

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl derivative.



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Caption: General synthesis workflow for **N-Isopropylbenzamide**.

Experimental Protocol: Synthesis of N-Isopropylbenzamide

This protocol is a generalized procedure based on standard methods for amide synthesis.

Materials:

- Benzoyl chloride
- Isopropylamine
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) and a non-nucleophilic base (approximately 1.2 equivalents) in an anhydrous aprotic solvent.
- Cool the flask in an ice bath to 0°C.
- Dissolve benzoyl chloride (approximately 1.05 equivalents) in a small amount of the same anhydrous solvent.
- Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.[9]
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or recrystallization to yield pure **N-Isopropylbenzamide**.

Potential Biological Activity and Signaling Pathways

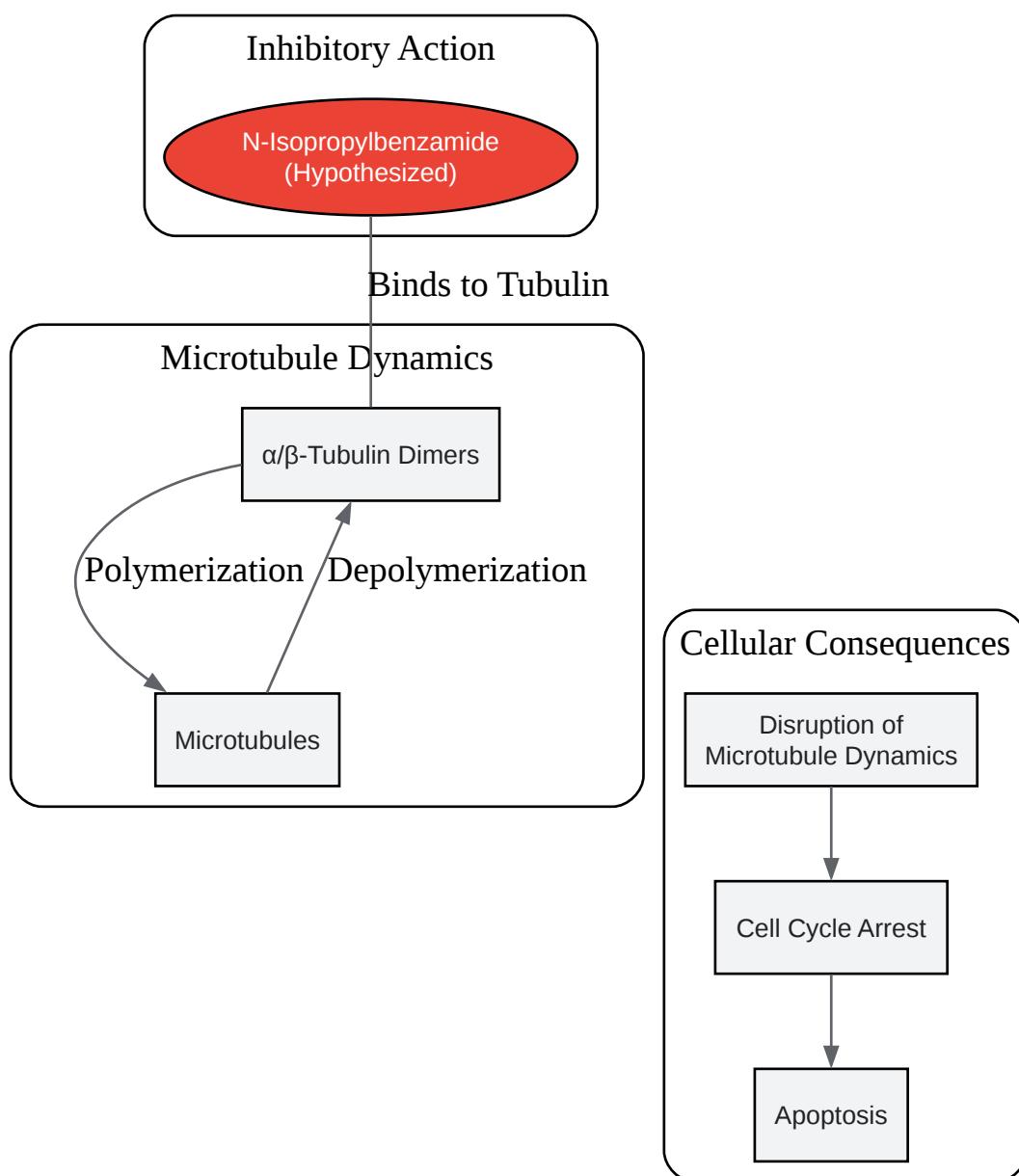
While no direct studies on the biological activity of **N-Isopropylbenzamide** have been identified in publicly available literature, the benzamide scaffold is a privileged structure in medicinal chemistry.[10] Analysis of structurally similar compounds suggests potential biological activities.

Inferred Potential Biological Activities

- Antimicrobial and Antifungal Activity: N-phenylbenzamide derivatives have demonstrated notable antimicrobial and antifungal properties.[11] The structural features of **N-Isopropylbenzamide** align with those known to confer bioactivity.[11]
- Anticancer Activity: Many N-benzylbenzamide derivatives have been investigated for their therapeutic potential as anticancer agents that target tubulin polymerization.[7] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.[7]

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many N-substituted benzamides exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

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Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols to investigate the potential biological activities of **N-Isopropylbenzamide**.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **N-Isopropylbenzamide** on cancer cell lines.

Methodology:

- Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.
- Compound Treatment: Treat cells with increasing concentrations of **N-Isopropylbenzamide** (e.g., 0.1 to 100 μ M) for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of **N-Isopropylbenzamide** against various microorganisms.

Methodology:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Perform serial dilutions of **N-Isopropylbenzamide** in a 96-well microtiter plate containing appropriate broth.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates under appropriate conditions for the test microorganism.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

N-Isopropylbenzamide is classified as harmful if swallowed and causes skin and serious eye irritation.^[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Isopropylbenzamide is a benzamide derivative with well-defined physicochemical properties. While direct biological data is scarce, its structural similarity to other bioactive benzamides suggests potential as an antimicrobial or anticancer agent. The experimental protocols outlined in this guide provide a framework for future research to elucidate its specific biological activities and therapeutic potential.

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